![molecular formula C28H29N3O2 B14954624 4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B14954624.png)
4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one
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Overview
Description
4-{1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-METHYLPHENYL)PYRROLIDIN-2-ONE is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a benzodiazepine core, a pyrrolidinone ring, and phenoxy and methylphenyl substituents. It is of interest in various fields of scientific research due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-METHYLPHENYL)PYRROLIDIN-2-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzodiazepine Core: The benzodiazepine core can be synthesized through a condensation reaction between an o-phenylenediamine and a suitable carboxylic acid derivative.
Introduction of the Pyrrolidinone Ring: The pyrrolidinone ring is introduced through a cyclization reaction involving a suitable amine and a carbonyl compound.
Attachment of the Phenoxy and Methylphenyl Groups: The phenoxy and methylphenyl groups are introduced through nucleophilic substitution reactions using appropriate halogenated precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
4-{1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-METHYLPHENYL)PYRROLIDIN-2-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or methylphenyl groups using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
4-{1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-METHYLPHENYL)PYRROLIDIN-2-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological effects, including anxiolytic and sedative properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-METHYLPHENYL)PYRROLIDIN-2-ONE involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to the gamma-aminobutyric acid (GABA) receptors in the central nervous system, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{1-[3-(4-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-METHYLPHENYL)PYRROLIDIN-2-ONE
- 4-{1-[3-(2-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-METHYLPHENYL)PYRROLIDIN-2-ONE
Uniqueness
The uniqueness of 4-{1-[3-(3-METHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-METHYLPHENYL)PYRROLIDIN-2-ONE lies in its specific substitution pattern, which can influence its pharmacological properties and interactions with biological targets. The presence of the 3-methylphenoxy group, in particular, may confer distinct binding affinities and selectivity compared to other similar compounds.
Properties
Molecular Formula |
C28H29N3O2 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
4-[1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C28H29N3O2/c1-20-9-7-11-23(17-20)33-16-8-15-30-26-14-6-4-12-24(26)29-28(30)22-18-27(32)31(19-22)25-13-5-3-10-21(25)2/h3-7,9-14,17,22H,8,15-16,18-19H2,1-2H3 |
InChI Key |
VRNNANWOQHQFLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5C |
Origin of Product |
United States |
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